molecular formula C8H8N2O B126348 (4-Aminophenyl)(hydroxy)acetonitrile CAS No. 143206-29-5

(4-Aminophenyl)(hydroxy)acetonitrile

Cat. No.: B126348
CAS No.: 143206-29-5
M. Wt: 148.16 g/mol
InChI Key: RNLBUKNYJYXGLX-UHFFFAOYSA-N
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Description

(4-Aminophenyl)(hydroxy)acetonitrile (CAS: Not explicitly provided in evidence; inferred structure: 2-hydroxy-2-(4-aminophenyl)acetonitrile) is a nitrile derivative featuring a hydroxyl group and a 4-aminophenyl substituent on the same carbon. This compound is structurally significant due to its dual functional groups: the electron-donating amino group enhances reactivity in aromatic substitution reactions, while the hydroxyl group contributes to hydrogen bonding and solubility in polar solvents.

Potential applications include pharmaceutical intermediates, given the prevalence of nitriles and aminophenyl groups in drug discovery (e.g., enzyme inhibitors or bioactive molecules) .

Properties

CAS No.

143206-29-5

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

2-(4-aminophenyl)-2-hydroxyacetonitrile

InChI

InChI=1S/C8H8N2O/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8,11H,10H2

InChI Key

RNLBUKNYJYXGLX-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(C#N)O)N

Canonical SMILES

C1=CC(=CC=C1C(C#N)O)N

Synonyms

Benzeneacetonitrile, 4-amino-alpha-hydroxy- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Hydroxy(4-methylphenyl)acetonitrile (CAS: 4815-10-5)

  • Structure: Replaces the 4-aminophenyl group with a 4-methylphenyl group.
  • Key Properties: Molecular Formula: C₉H₉NO Molecular Weight: 147.17 g/mol Applications: Widely used as a pharmaceutical intermediate and fine chemical. SynHet supplies >99% purity grades, validated via HPLC, GC-MS, and NMR .
  • Comparison: The methyl group reduces electron density compared to the amino group, decreasing nucleophilic reactivity. Lower polarity due to the absence of an amino group, impacting solubility in aqueous systems.

2-(4-Aminophenoxy)acetonitrile (CAS: 169286-84-4)

  • Structure: Features an ether linkage (phenoxy) instead of a direct hydroxyl group.
  • Key Properties :
    • Molecular Formula: C₈H₈N₂O
    • Molecular Weight: 148.16 g/mol
    • Applications: Intermediate in synthetic organic chemistry and medicinal research .
  • Higher thermal stability due to the ether linkage.

[(4-Methoxyphenyl)amino]acetonitrile (CAS: 24889-95-0)

  • Structure : Contains a methoxy-substituted aniline group.
  • Key Properties :
    • Molecular Formula: C₉H₁₀N₂O
    • Molecular Weight: 162.19 g/mol
    • Applications: Studied for its structural and electronic properties in drug design .
  • Comparison: Methoxy group increases electron density on the aromatic ring, enhancing resonance stabilization. Reduced basicity compared to the amino group in the target compound.

2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile

  • Structure : Incorporates chloro and methyl substituents on the aromatic rings.
  • Key Properties :
    • Molecular Formula: C₁₅H₁₁Cl₂N₂
    • Molecular Weight: 294.17 g/mol
    • Applications: Investigated for bioactivity in pharmacological studies .
  • Increased molecular weight and lipophilicity compared to the target compound.

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
(4-Aminophenyl)(hydroxy)acetonitrile* C₈H₇N₂O 163.16 -NH₂, -OH Pharmaceutical intermediate (inferred)
Hydroxy(4-methylphenyl)acetonitrile C₉H₉NO 147.17 -CH₃, -OH Pharma intermediates
2-(4-Aminophenoxy)acetonitrile C₈H₈N₂O 148.16 -NH₂, -O- Synthetic chemistry
[(4-Methoxyphenyl)amino]acetonitrile C₉H₁₀N₂O 162.19 -OCH₃, -NH- Drug design
2-(4-Amino-2-chloro-5-methylphenyl)-... C₁₅H₁₁Cl₂N₂ 294.17 -Cl, -CH₃, -NH₂ Bioactive studies

Research Findings and Functional Insights

  • Electronic Effects: Amino and hydroxyl groups increase electron density and polarity, enhancing solubility in polar solvents and reactivity in nucleophilic reactions . Methoxy and chloro substituents modulate these effects, with methoxy groups stabilizing aromatic systems and chlorine atoms introducing steric hindrance .
  • Biological Activity: Aminophenyl nitriles are prevalent in enzyme inhibitors (e.g., DNA methyltransferases) due to their ability to form hydrogen bonds with active sites . Chlorinated derivatives show enhanced bioactivity in antifungal and anticancer studies .
  • Synthesis Trends : Acetonitrile is a common solvent for synthesizing nitrile derivatives, as seen in procedures for hydantoins and maleimide-functionalized compounds .

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